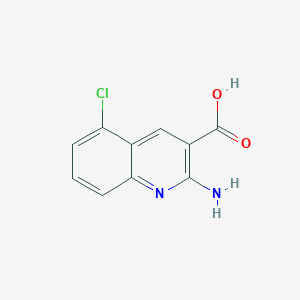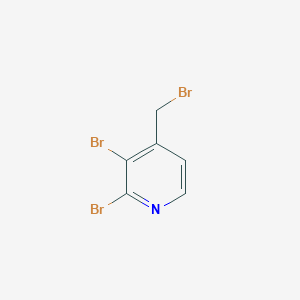
7-Iodoindolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Iodoindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoindolizine can be achieved through various methods. One common approach involves the direct lithiation of indolizines followed by iodination. For instance, 2-substituted indolizines can be selectively lithiated at the 5th position, and subsequent reactions with iodine electrophiles yield this compound . Another method involves a one-pot reaction using substituted acetophenone, acetic acid, pyridine, and molecular iodine .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 7-Iodoindolizine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki and Sonogashira cross-coupling reactions to form carbon-carbon bonds.
Cycloaddition Reactions: It can undergo cycloaddition reactions with electron-deficient dienophiles, leading to the formation of complex polycyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki reactions, while copper catalysts and terminal alkynes are used in Sonogashira reactions.
Cycloaddition: Electron-deficient alkenes or alkynes are used as dienophiles under thermal or catalytic conditions.
Major Products:
Substitution Reactions: Products include azidoindolizines and cyanoindolizines.
Cross-Coupling Reactions: Products include biaryl and alkynyl derivatives.
Cycloaddition Reactions: Products include polycyclic indolizine derivatives.
科学研究应用
7-Iodoindolizine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 7-Iodoindolizine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets . In material science, its unique electronic structure allows it to participate in various photophysical processes, making it suitable for use in optoelectronic devices .
相似化合物的比较
5-Iodoindolizine: Similar in structure but with the iodine atom at the 5th position.
2-Iodoindolizine: Similar in structure but with the iodine atom at the 2nd position.
7-Bromoindolizine: Similar in structure but with a bromine atom instead of iodine at the 7th position.
Uniqueness: The iodine atom at the 7th position provides distinct electronic and steric effects compared to other halogenated indolizines, making it a valuable compound for various synthetic and research purposes .
属性
分子式 |
C8H6IN |
|---|---|
分子量 |
243.04 g/mol |
IUPAC 名称 |
7-iodoindolizine |
InChI |
InChI=1S/C8H6IN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H |
InChI 键 |
IXMHKHJWCDGROA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C=CC(=CC2=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
![4-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13663430.png)


![5-[3,5-Bis(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13663451.png)
![2-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13663455.png)



![4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid](/img/structure/B13663497.png)

![Ethyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13663508.png)


